molecular formula C10H13NO2 B6614326 2-(3-Methylphenoxy)propanamide CAS No. 26583-50-6

2-(3-Methylphenoxy)propanamide

Cat. No. B6614326
CAS RN: 26583-50-6
M. Wt: 179.22 g/mol
InChI Key: HYPJDCMWYOQNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenoxy)propanamide, commonly known as MPPA, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-volatile compound that is soluble in water and has a melting point of approximately 103°C. MPPA has a wide range of uses in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the production of polymers and resins, and in the synthesis of various organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methylphenoxy)propanamide involves the reaction of 3-methylphenol with propionyl chloride to form 3-methylphenylpropanoyl chloride, which is then reacted with ammonia to form the final product.

Starting Materials
3-methylphenol, propionyl chloride, ammonia

Reaction
Step 1: 3-methylphenol is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylphenylpropanoyl chloride., Step 2: The resulting 3-methylphenylpropanoyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(3-Methylphenoxy)propanamide., Step 3: The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

MPPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the production of polymers and resins, and in the synthesis of other organic compounds. Additionally, MPPA is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics and the study of cell signaling pathways.

Mechanism Of Action

The mechanism of action of MPPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes.

Biochemical And Physiological Effects

MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, MPPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages And Limitations For Lab Experiments

MPPA has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-volatile compound that is soluble in water, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes.
However, there are some limitations to using MPPA in laboratory experiments. It is a relatively unstable compound, and it can react with other compounds and break down over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

The future of MPPA research is wide open. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and industrial fields. Additionally, further research could be done to determine the optimal conditions for synthesizing MPPA, as well as to develop methods for synthesizing it in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential applications of MPPA in other fields, such as in the production of polymers and resins.

properties

IUPAC Name

2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPJDCMWYOQNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305792
Record name 2-(3-Methylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)propanamide

CAS RN

26583-50-6
Record name 2-(3-Methylphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.